molecular formula C10H16O3 B15127147 rac-2-[(2R,6S)-6-cyclopropyloxan-2-yl]acetic acid, cis

rac-2-[(2R,6S)-6-cyclopropyloxan-2-yl]acetic acid, cis

Cat. No.: B15127147
M. Wt: 184.23 g/mol
InChI Key: FPKUBTRFLBUNMH-UHFFFAOYSA-N
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Description

rac-2-[(2R,6S)-6-cyclopropyloxan-2-yl]acetic acid, cis is a chiral compound with a unique structure that includes a cyclopropyl group attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-2-[(2R,6S)-6-cyclopropyloxan-2-yl]acetic acid, cis typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclopropylcarbinol and a suitable acid catalyst to induce cyclization, followed by oxidation to form the acetic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions to ensure the desired stereochemistry is maintained .

Chemical Reactions Analysis

Types of Reactions

rac-2-[(2R,6S)-6-cyclopropyloxan-2-yl]acetic acid, cis can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

rac-2-[(2R,6S)-6-cyclopropyloxan-2-yl]acetic acid, cis has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-2-[(2R,6S)-6-cyclopropyloxan-2-yl]acetic acid, cis involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways related to inflammation or pain. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • rac-2-[(2R,6S)-6-cyclopropyloxan-2-yl]acetic acid, trans
  • rac-2-[(2R,6S)-6-cyclopropyloxan-2-yl]propionic acid
  • rac-2-[(2R,6S)-6-cyclopropyloxan-2-yl]butyric acid

Uniqueness

rac-2-[(2R,6S)-6-cyclopropyloxan-2-yl]acetic acid, cis is unique due to its specific stereochemistry and the presence of the cyclopropyl group, which can impart distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

2-(6-cyclopropyloxan-2-yl)acetic acid

InChI

InChI=1S/C10H16O3/c11-10(12)6-8-2-1-3-9(13-8)7-4-5-7/h7-9H,1-6H2,(H,11,12)

InChI Key

FPKUBTRFLBUNMH-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC(C1)C2CC2)CC(=O)O

Origin of Product

United States

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